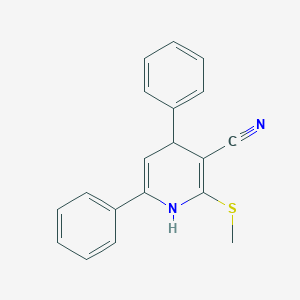![molecular formula C15H22N2O4S B5218724 N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely used in scientific research for various purposes. MEM is a potent inhibitor of the enzyme carbonic anhydrase, which is responsible for catalyzing the reversible hydration of carbon dioxide.
作用機序
MEM acts as a potent inhibitor of the enzyme carbonic anhydrase by binding to its active site. This inhibits the enzyme's ability to catalyze the reversible hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the production of aqueous humor, which is responsible for maintaining the intraocular pressure.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. It has also been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy. Additionally, MEM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.
実験室実験の利点と制限
MEM has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, it has been shown to have various biochemical and physiological effects, making it a potential treatment for various diseases. However, MEM also has some limitations. It is a potent inhibitor of carbonic anhydrase, which can lead to unwanted side effects, such as metabolic acidosis. Additionally, its use in humans is limited due to its potential toxicity.
将来の方向性
There are several future directions for the use of MEM in scientific research. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors. Another potential direction is the use of MEM as a potential treatment for various diseases, such as epilepsy and inflammatory conditions. Additionally, the use of MEM in combination with other drugs may lead to more effective treatments for various diseases. Finally, further studies are needed to determine the potential toxicity of MEM and its long-term effects on human health.
Conclusion:
In conclusion, MEM is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research for various purposes. Its use has led to a better understanding of the role of carbonic anhydrase in various physiological processes and has led to the development of potential treatments for various diseases. However, its use is limited due to its potential toxicity, and further studies are needed to determine its long-term effects on human health.
合成法
MEM can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-methoxyaniline and 1-methyl-2-pyrrolidone, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography.
科学的研究の応用
MEM has been widely used in scientific research for various purposes. One of its most common applications is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase can be used to treat various diseases, including glaucoma, epilepsy, and altitude sickness.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(15(18)16-10-4-5-11-16)17(22(3,19)20)13-6-8-14(21-2)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHSNNBXOZQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)
![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
